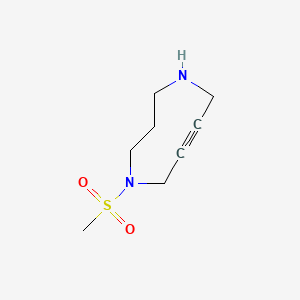

1-Methylsulfonyl-1,5-diazacyclonon-7-yne

Description

1-Methylsulfonyl-1,5-diazacyclonon-7-yne is a nine-membered heterocyclic compound featuring a strained alkyne moiety (C≡C) at the 7-position, two nitrogen atoms at the 1- and 5-positions, and a methylsulfonyl (-SO₂CH₃) substituent. While direct data on its applications are unavailable in the provided evidence, analogous compounds (e.g., dibenzocyclooctynes) are widely used in bioconjugation and materials science due to their rapid, catalyst-free cycloaddition with azides .

Properties

IUPAC Name |

1-methylsulfonyl-1,5-diazacyclonon-7-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-13(11,12)10-7-3-2-5-9-6-4-8-10/h9H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGIUZWJPWZCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCNCC#CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne typically involves the reaction of a suitable diazacyclonon-7-yne precursor with a methylsulfonylating agent. One common method is the reaction of 1,5-diazacyclonon-7-yne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-1,5-diazacyclonon-7-yne undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diazacyclonon-7-yne ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted diazacyclonon-7-yne derivatives.

Scientific Research Applications

1-Methylsulfonyl-1,5-diazacyclonon-7-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The diazacyclonon-7-yne ring can also participate in cycloaddition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Analogues: Diazacycloalkynes

The compound’s diazacyclononyne scaffold distinguishes it from smaller-ring analogues like 1,5-diazacyclooctynes. Key differences include:

| Property | 1-Methylsulfonyl-1,5-diazacyclonon-7-yne | 1,5-Diazacyclooctyne |

|---|---|---|

| Ring Size | 9-membered | 8-membered |

| Strain Energy | Lower due to larger ring | Higher |

| Reactivity | Moderate; slower cycloaddition kinetics | Faster |

| Functional Group | Methylsulfonyl (-SO₂CH₃) | Variable (e.g., -H, -CH₃) |

The methylsulfonyl group in the target compound likely increases solubility in polar solvents compared to unsubstituted diazacycloalkynes, though this may reduce lipophilicity for membrane permeability .

Sulfonyl-Containing Heterocycles (Pesticide Derivatives)

highlights sulfonylurea herbicides (e.g., metsulfuron methyl), which share sulfonyl groups but differ in core structure:

| Parameter | This compound | Metsulfuron Methyl |

|---|---|---|

| Core Structure | Diazacyclononyne | Triazine-benzoate |

| Functional Groups | Alkyne, -SO₂CH₃ | Sulfonylurea bridge, -COOCH₃ |

| Applications | Potential in bioconjugation | Herbicide (ALS enzyme inhibition) |

| Reactivity | Strain-driven cycloaddition | Enzymatic inhibition |

The triazine-based herbicides rely on sulfonylurea bridges for target binding, whereas the target compound’s alkyne may prioritize covalent bond formation with azides. This structural divergence suggests distinct biological or synthetic utilities .

Sulfonate Salts (Dipotassium 7-hydroxynaphthalene-1,3-disulphonate)

describes a sulfonate salt (CAS 842-18-2) with high water solubility due to its ionic -SO₃⁻ groups. In contrast, the methylsulfonyl group in the target compound is non-ionic, likely reducing hydrophilicity but improving compatibility with organic solvents. This difference may influence their respective roles in aqueous vs. organic-phase reactions .

Research Findings and Implications

- Reactivity : The methylsulfonyl group may stabilize the compound’s transition state during cycloaddition by withdrawing electron density, though this requires experimental validation.

- Applications : Unlike sulfonylurea herbicides (), the target compound’s alkyne moiety positions it for use in drug delivery or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.